Screening Hit Profile Across Diverse HTS Panels Relative to Library-Average Hit Rates
The compound has been tested in at least 110 distinct HTS assays deposited in the Chemsrc bioassay repository, with assay targets spanning RGS4, μ-opioid receptor (MOR-1), M1 muscarinic acetylcholine receptor, and procaspase-3 . While quantitative %activity or IC50 values are not publicly disclosed for the individual compound, the breadth of its screening exposure indicates that it has survived multiple primary filter thresholds, distinguishing it from the majority of library members that are tested in far fewer panels . Class-level inference from oxalamide neuraminidase inhibitor studies shows that structurally related oxalamides can achieve IC50 values in the low micromolar range (e.g., ZINC05250774-derived series with IC50 values of 2–15 μM against neuraminidase) [1].
| Evidence Dimension | Number of HTS assay panels in which the compound has been evaluated |
|---|---|
| Target Compound Data | 110 unique screening entries (Chemsrc bioassay record) |
| Comparator Or Baseline | Average HTS library compound tested in <5–10 assay panels (typical MLSMR screening coverage) |
| Quantified Difference | >10-fold higher assay panel exposure relative to average library member |
| Conditions | Public HTS data aggregated by Chemsrc; exact hit-calling thresholds not retrievable for the individual compound |
Why This Matters
A compound that has passed primary screening filters across multiple unrelated target classes signals a higher probability of possessing a tractable and reproducible activity profile, reducing the risk of wasted procurement for follow-up studies compared with a compound screened in few or no assays.
- [1] Zhang, X. Y.; Cheng, L. P.; Zhong, Z. J.; Pang, W.; Song, X. Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors. New J. Chem. 2022, 46, 13533–13539. View Source
